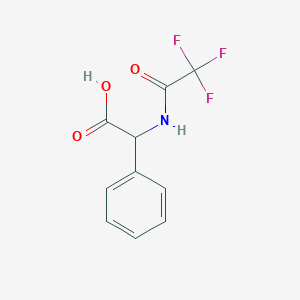

2-phenyl-2-(trifluoroacetamido)acetic acid

Description

Properties

IUPAC Name |

2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPBGEGBLXHXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenyl 2 Trifluoroacetamido Acetic Acid and Its Analogs

Direct Synthetic Pathways

Direct approaches to 2-phenyl-2-(trifluoroacetamido)acetic acid and its analogs aim for efficiency by minimizing the number of synthetic steps. These methods often involve the direct introduction of the key functional groups onto a pre-existing scaffold.

Acylation Reactions Utilizing Trifluoroacetic Anhydride (B1165640)

Trifluoroacetic anhydride (TFAA) is a powerful and versatile reagent for the direct N-acylation of α-amino acids. restek.com This approach is particularly effective for the synthesis of N-trifluoroacetylated amino acids. The reaction typically proceeds under mild conditions and offers high yields. A notable strategy involves the in situ protection of the amino group and concurrent activation of the carboxyl group of an amino acid using TFAA. This activated intermediate can then be used in subsequent reactions, such as Friedel-Crafts acylation, to introduce the phenyl group. nih.govacs.org

For instance, the reaction of an unprotected amino acid with a twofold excess of TFAA allows for the simultaneous protection of the amino group as a trifluoroacetamide (B147638) and the formation of a mixed anhydride from the carboxylic acid. This one-pot procedure is highly efficient for generating acylating agents for Friedel-Crafts reactions. nih.govacs.org While α-amino acid chlorides have been used as acyl donors in Friedel-Crafts reactions, they are often unstable and require a two-step synthesis. acs.orgmdpi.com The use of TFAA provides a more convenient alternative. acs.org Another related method involves the trifluoroacetylation of amino acids using ethyl trifluoroacetate. mdpi.com

| Acyl Donor | Generation Method | Stability | Key Advantages | References |

|---|---|---|---|---|

| α-Amino Acid Chloride | Two-step synthesis | Unstable, moisture-sensitive | High reactivity | acs.orgmdpi.com |

| In situ generated mixed anhydride with TFAA | One-pot reaction with amino acid and TFAA | Generated and used in situ | Mild conditions, operational simplicity | nih.govacs.org |

| N-protected N-(α-aminoacyl)benzotriazole | Prepared from N-protected amino acid | More convenient to handle than acid chlorides | Moderate yields in acylation | mdpi.com |

Strategic Amination Routes

Direct amination strategies offer an alternative route to α-amino acid derivatives. Recent advancements have focused on the C-H amination of carboxylic acids, which provides a direct method for introducing the amino group at the α-position. prismbiolab.com This approach can be highly valuable for synthesizing a wide range of unnatural α-amino acids. prismbiolab.com Another innovative method involves the direct hydrative amination of activated alkynes, which serves as a practical route for the preparation of α-amino acid derivatives under mild conditions. nih.gov

Controlled Esterification and Amidation Processes

The carboxylic acid moiety of this compound can be readily modified through esterification and amidation reactions. For N-protected amino acids, esterification can be achieved using various reagents and conditions. core.ac.ukresearchgate.netacs.org Similarly, the amidation of N-protected amino acids is a well-established transformation. researchgate.netresearchgate.net

Asymmetric Synthesis Strategies for Enantiopure Forms

The biological activity of α-amino acids is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to obtain enantiomerically pure this compound and its analogs is of paramount importance.

Catalytic Asymmetric Functionalization of α-Stereogenic Precursors

A powerful approach to chiral α-amino acids involves the catalytic asymmetric functionalization of α-stereogenic precursors. rsc.org This can be achieved through various metal- and organo-catalyzed reactions. For example, nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl electrophiles with alkylzinc reagents have been developed for the synthesis of protected unnatural α-amino acids. nih.gov Chiral aldehyde catalysis has also been employed for the asymmetric α-functionalization of N-unprotected amino esters. nih.gov

Other notable methods include the enantioselective addition of nucleophiles to α-iminoesters and the asymmetric alkylation of amino acid enolates under phase-transfer catalysis. rsc.orgresearchgate.net These strategies provide access to a wide array of enantioenriched unnatural α-amino acid derivatives. acs.orgnih.govnih.gov

| Method | Catalyst/Reagent | Precursor Type | Key Features | References |

|---|---|---|---|---|

| Enantioconvergent Cross-Coupling | Chiral Nickel Complex | Racemic Alkyl Halides | Good yield and enantiomeric excess | nih.gov |

| Asymmetric α-Functionalization | Chiral BINOL Aldehyde | N-unprotected Amino Esters | Direct activation of α-C-H bond | nih.gov |

| Asymmetric Addition to α-Iminoesters | Chiral N-Heterocyclic Carbene-Iridium Complex | α-Iminoesters | Access to α,α-disubstituted α-amino acids | rsc.org |

| Asymmetric Alkylation | Chiral Transition Metal Complexes (PTC) | Amino Acid Enolates | Phase-transfer catalysis conditions | researchgate.net |

Enantioselective Hydrogenation Approaches for α-Substituted Acrylic Acids

Enantioselective hydrogenation is a robust and widely used method for the synthesis of chiral α-amino acids. nih.gov Rhodium-catalyzed asymmetric hydrogenation of α-(acylamino)acrylates is a particularly reliable and efficient method. ajchem-b.comrsc.org A variety of chiral phosphorus ligands have been developed to achieve high enantioselectivities in these reactions. rsc.org

Iridium-catalyzed asymmetric hydrogenation has also emerged as a powerful tool, especially for the hydrogenation of unfunctionalized olefins and imines. ajchem-b.com The enantioselective hydrogenation of α-aryl-β-substituted acrylic acids has been successfully achieved with high efficiency and enantioselectivity using iridium complexes of spiro-based P,N ligands. nih.gov Furthermore, rhodium-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates provides highly enantioselective access to amino phosphonic acids. rsc.org These hydrogenation methods are crucial for the large-scale production of chiral amino acids and their derivatives. thieme-connect.comresearchgate.netnih.gov

Dynamic Kinetic Resolution Methods for α-Hydroxy Acids

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer of a product, with a theoretical maximum yield of 100%. This is achieved by coupling a rapid, in-situ racemization of the starting material with a highly enantioselective kinetic resolution. While the title compound is an α-amino acid derivative, the principles of DKR developed for analogous structures like α-hydroxy acids are highly relevant.

One efficient DKR approach for α-hydroxy acids involves their conversion into 5-substituted-1,3-dioxolane-2,4-diones. acs.org This is accomplished by condensing the racemic α-hydroxy acid with trichloromethyl chloroformate (diphosgene). acs.org The subsequent resolution is achieved through an enantioselective alcoholytic ring-opening of the dioxolanedione, catalyzed by a modified cinchona alkaloid. acs.orgresearchgate.net This catalyst serves a dual function, mediating both the racemization of the dioxolanedione and the enantioselective alcoholysis. acs.org This process has been shown to be effective for a variety of 5-aryl dioxolanediones, yielding optically active α-hydroxy esters with high enantiomeric excess (ee). acs.orgresearchgate.net

Another prominent DKR method combines enzymatic resolution with metal-catalyzed racemization. nih.govacs.org For instance, the DKR of α-hydroxy ketones, which are structurally related, has been achieved using a lipase (B570770) from Pseudomonas stutzeri for the resolution and a ruthenium complex for the racemization. acs.org This dual catalytic system operates in one pot at room temperature, converting the racemic α-hydroxy ketone into a single enantiomer of its corresponding ester in high yield and ee. acs.org The efficiency of these DKR processes is highlighted by the high yields and enantioselectivities obtained for various substrates.

Table 1: Examples of Dynamic Kinetic Resolution for α-Hydroxy Acid Precursors This table showcases representative results from DKR studies on compounds analogous to the target structure.

| Substrate Type | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 5-Aryl-1,3-dioxolane-2,4-dione | Modified Cinchona Alkaloid | (R)-α-Hydroxy Ester | 65-85% | 90-96% | acs.org |

| Aromatic α-Hydroxy Ketone | Lipase + Ruthenium Complex | α-Hydroxy Ketone Ester | Quantitative | >99% | acs.org |

| Aryl α-Dibenzylamino β-Ketoester | Ir/f-phamidol | syn-β-Hydroxy α-Amino Derivative | Up to 98% | >99% | rsc.org |

Enzymatic or Microbial Deracemization Techniques for Optically Active α-Substituted Carboxylic Acids

Enzymatic or microbial deracemization is an alternative and highly efficient method for producing enantiomerically pure compounds from racemates. Unlike DKR, which transforms the racemate into a product, deracemization directly inverts the chirality of one enantiomer into the other, allowing for a theoretical 100% yield of the desired enantiomer of the starting material itself. acs.orgnih.govacs.org

A notable example is the use of the microorganism Nocardia diaphanozonaria JCM 3208. acs.orgnih.gov The enzyme system within this bacterium catalyzes the chiral inversion of various α-substituted carboxylic acids, including 2-arylpropanoic and 2-aryloxypropanoic acid derivatives. nih.govnih.gov This process has been shown to convert the (S)-enantiomer of 2-phenylpropanoic acid to the (R)-enantiomer. acs.org The deracemization reaction provides a direct route to optically active compounds from their corresponding racemates. acs.orgnih.gov Mechanistic studies suggest that this biotransformation involves a new type of enzyme. nih.gov The reaction conditions, such as aeration, can be controlled to favor deracemization over competing oxidation pathways. researchgate.net

**Table 2: Substrate Specificity in Microbial Deracemization by Nocardia diaphanozonaria*** *This table illustrates the range of substrates that can be deracemized using this microbial system, yielding the (R)-enantiomer.

| Substrate | Resulting Enriched Enantiomer | Key Finding | Reference |

|---|---|---|---|

| 2-Phenylpropanoic Acid | (R)-form | Demonstrates inversion of (S) to (R) configuration. | acs.orgnih.gov |

| 2-Phenoxypropanoic Acid | (R)-form | Effective deracemization of aryloxy derivatives. | nih.govnih.gov |

| 2-Phenylthiopropanoic Acid | (R)-form | Reaction conditions can be optimized to suppress oxidation. | researchgate.net |

| 2-Methyl-3-phenylpropanoic Acid | (R)-form | Deracemization competes with the β-oxidation pathway. | researchgate.net |

Derivatization for Synthetic Intermediates and Modified Structures

Derivatization of the carboxylic acid group of this compound is crucial for its use as a building block in the synthesis of more complex molecules, such as peptides and other biologically active compounds.

N-Hydroxysuccinimide (NHS) esters are widely used "activated" esters because they are stable enough to be isolated yet highly reactive toward primary amines, making them ideal for amide bond formation. researchgate.net The synthesis of NHS esters from carboxylic acids is typically achieved using a coupling agent like a carbodiimide. researchgate.net However, alternative methods have been developed to avoid common byproducts. One such method involves the treatment of a carboxylic acid with a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (B128534) (Et₃N) in the presence of N-hydroxysuccinimide. organic-chemistry.org This approach avoids carbodiimides and proceeds at room temperature, offering a broad substrate scope that includes aromatic and aliphatic carboxylic acids. organic-chemistry.org Another one-pot protocol involves the in situ formation of N-trifluoroacetoxy succinimide (B58015) (TFA-NHS), which then reacts with an amino acid to yield the corresponding N-trifluoroacetyl amino acid succinimidyl ester. nih.gov

Beyond activated esters, the direct formation of amide and ester derivatives is a fundamental transformation. Amides are readily synthesized by reacting the carboxylic acid with an amine, often facilitated by a coupling agent to form an activated intermediate. The synthesis of various amide derivatives from substituted anilines and amino acid esters can be achieved by refluxing the components in a suitable solvent like methanol. sphinxsai.com

Esterification can be achieved through various methods. For example, a continuous flow process has been developed for the synthesis of α-trifluoromethylthiolated esters from arylacetic acids. nih.gov This method involves the in-flow conversion of the carboxylic acid to an N-acylpyrazole intermediate, which then reacts with an alcohol to furnish the desired ester. nih.gov Phenylacetic acid and its derivatives serve as important building blocks for numerous drugs, where the formation of ester and amide linkages is a key synthetic step. mdpi.com

The preparation of trifluoroacetimidate glycosyl donors is a key strategy in modern carbohydrate chemistry for the synthesis of oligosaccharides. It is important to note that this methodology applies to 1-hydroxyl sugars (hemiacetals), not to α-amino acids like this compound. Glycosyl N-phenyltrifluoroacetimidates are effective glycosyl donors that are readily prepared from the corresponding 1-hydroxyl sugar. researchgate.net The sugar is treated with 2,2,2-trifluoro-N-phenylacetimidoyl chloride in the presence of a mild base, such as potassium carbonate (K₂CO₃). researchgate.netacs.org

These donors are valued for their stability compared to related trichloroacetimidates and their ability to undergo glycosylation reactions under mild activation conditions, typically using a catalytic amount of a Lewis acid like ytterbium(III) triflate (Yb(OTf)₃) or trimethylsilyl (B98337) triflate (TMSOTf). nih.govresearchgate.net The use of N-phenyltrifluoroacetimidate donors has been demonstrated in the synthesis of complex molecules, including steroidal saponins (B1172615) and peptidoglycan repeating units. researchgate.netacs.org The reactivity and stereoselectivity of the glycosylation can be influenced by the choice of solvent and catalyst. researchgate.netnih.gov

Reactivity, Chemical Transformations, and Mechanistic Investigations

Electronic Effects of the Trifluoroacetamido Group on Chemical Reactivity

The trifluoroacetamido group, -NHC(=O)CF₃, exerts a profound influence on the reactivity of the parent molecule, 2-phenyl-2-(trifluoroacetamido)acetic acid. This influence is primarily rooted in the strong inductive electron-withdrawing effect of the trifluoromethyl (-CF₃) moiety. The three highly electronegative fluorine atoms pull electron density away from the rest of the molecule, significantly altering the electronic landscape of both the carbonyl group and the acidic protons.

The electron-withdrawing nature of the trifluoroacetamido group enhances the electrophilicity of the carboxylic acid's carbonyl carbon. The inductive effect of the -CF₃ group is transmitted through the amide linkage to the α-carbon and subsequently to the carboxyl group. This withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles. This increased electrophilicity facilitates reactions such as esterification or amidation at the carboxyl group, often allowing them to proceed under milder conditions compared to analogous compounds with less electron-withdrawing N-acyl groups (e.g., an acetamido group). In Friedel-Crafts acylation reactions involving N-protected amino acid anhydrides, strong electron-withdrawing groups on the nitrogen have been shown to direct the regioselectivity of the reaction by influencing the relative electrophilicity of the α- and β-carbonyl groups. nih.gov

The trifluoroacetamido group has a significant acidifying effect on the molecule. This is evident in two key positions: the carboxylic acid proton (-COOH) and the α-carbon's proton (-CH).

Carboxylic Acid Acidity: The strong inductive effect of the trifluoromethyl group stabilizes the carboxylate anion (conjugate base) formed upon deprotonation. wikipedia.org By pulling electron density away from the O-H bond, it weakens the bond and facilitates the release of the proton. The acid ionization constant (Ka) of trifluoroacetic acid is approximately 34,000 times higher than that of acetic acid, a direct illustration of this powerful electronic effect. wikipedia.org This suggests that this compound is a considerably stronger acid than its non-fluorinated analog, 2-acetamido-2-phenylacetic acid.

α-Proton Acidity: Phenylglycine derivatives are known to be more prone to racemization at the α-position than many other amino acids. rsc.org This is attributed to the acidity of the α-proton, which is stabilized by the adjacent phenyl and carboxyl groups. The introduction of a potent electron-withdrawing trifluoroacetamido group further increases the acidity of this α-proton. This heightened acidity makes the α-carbon more susceptible to deprotonation, particularly in the presence of a base, which can lead to racemization via the formation of a planar enolate-like intermediate. rsc.org Electron-withdrawing substituents on the phenyl ring of phenylglycine are known to dramatically increase this rate of racemization. rsc.org

| Compound | pKa | Fold Increase in Acidity Relative to Acetic Acid |

| Acetic Acid | 4.76 | 1 |

| Trifluoroacetic Acid | 0.52 | ~34,000 |

This table illustrates the powerful acidifying effect of the trifluoromethyl group by comparing the pKa of acetic acid with that of trifluoroacetic acid. wikipedia.org

General Chemical Reaction Profiles

The this compound molecule possesses several sites susceptible to oxidation and reduction.

Oxidation: The phenylglycine core is a primary target for oxidation. Studies on related N-phenylglycine compounds have shown that they can undergo chemoselective oxidative coupling to form reactive α-imino amide intermediates. thieme.de This transformation can be achieved under mild conditions, sometimes using air as the oxidant. thieme.de Another potential pathway is oxidative decarboxylation, which has been observed for N-phenyl glycine (B1666218) in the presence of oxidants like peroxomonosulfate, leading to the formation of secondary anilines. researchgate.net The α-carbon of the phenylglycinate ligand has also been observed to oxidize to an α-iminoester in the presence of palladium. mdpi.com

Reduction: The primary site for reduction is the carboxylic acid group. Standard reducing agents used in organic synthesis, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), can reduce the carboxylic acid to the corresponding primary alcohol, yielding 2-phenyl-2-(trifluoroacetamido)ethanol. This is a common transformation for α-amino acids and their derivatives.

Nucleophilic substitution reactions can occur at the electrophilic centers of the molecule, primarily the carboxyl carbon and the α-carbon.

At the Carboxyl Carbon: As noted in section 3.1.1, the enhanced electrophilicity of the carbonyl carbon makes it highly reactive towards nucleophiles. This facilitates the synthesis of esters, amides, and acid halides via standard condensation and substitution reactions.

At the α-Carbon: The α-carbon is benzylic, and substitution reactions at this position are well-documented for related structures like α-bromo phenylacetates. nih.gov These reactions can proceed through either SN1 or SN2 mechanisms. An SN1 pathway is plausible due to the ability of the adjacent phenyl group to stabilize a carbocation intermediate. Conversely, an SN2 mechanism, which involves a backside attack by a nucleophile, would lead to an inversion of stereochemistry at the chiral center. openstax.orglibretexts.org The choice of mechanism depends on factors such as the nature of the leaving group, the nucleophile, and the solvent conditions. nih.gov

The trifluoroacetyl (TFA) group is frequently employed as a protecting group for amines in organic synthesis because of its stability under certain conditions and its reliable cleavage under others. researchgate.net The hydrolysis of the amide bond in this compound results in the removal of the trifluoroacetyl group to yield phenylglycine. This deprotection can be achieved under various conditions.

While resistant to some nitrating conditions, the TFA group is susceptible to solvolysis and hydrolysis. researchgate.net It can be removed by treatment with base (e.g., sodium hydroxide, potassium carbonate) in an aqueous or alcoholic solvent. acs.org Enzymatic hydrolysis using acylases has also been reported for N-trifluoroacetyl derivatives of various amino acids. nih.gov The ease of removal makes the TFA group a versatile tool in multi-step syntheses, particularly in peptide chemistry. researchgate.net

| Reaction Type | Reagents/Conditions | Outcome |

| Basic Hydrolysis | NaOH or K₂CO₃ in MeOH/H₂O | Cleavage of TFA group |

| Solvolysis | NaOAc in Ethanol (B145695) | Cleavage of TFA group |

| Enzymatic Hydrolysis | Acylase I | Cleavage of TFA group |

This table summarizes common conditions for the cleavage (hydrolysis) of the N-trifluoroacetyl (TFA) protecting group. researchgate.netacs.orgnih.gov

Amidation Reactions and Related Coupling Processes

N-trifluoroacetyl (TFA)-protected α-amino acids, including this compound, serve as valuable precursors in various coupling reactions, most notably in Friedel-Crafts acylations to form chiral α-amino aryl-ketones. researchgate.netnih.gov These ketones are important intermediates in the synthesis of biologically active compounds. researchgate.net

The trifluoroacetyl protecting group is crucial as it helps prevent racemization of the optically active amino acid during the reaction. nih.gov The coupling process typically involves activating the carboxylic acid group, often by converting it to an acid chloride or an N-hydroxysuccinimide (OSu) ester. researchgate.netmdma.ch These activated species then react with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netnih.govmdma.ch

For instance, N-(trifluoroacetyl)-L-prolyl chloride reacts with benzene (B151609) using AlCl₃ to produce the corresponding ketone with high configurational purity. mdma.ch Similarly, N-trifluoroacetyl-methionine-OSu esters have been successfully used as acyl donors in Friedel-Crafts acylations. researchgate.net The choice and amount of Lewis acid can be critical; in some cases, a large excess is required to achieve high yields, possibly due to coordination of the catalyst with lone pairs on the substrate. researchgate.net While AlCl₃ is common, other Lewis acids like TiCl₄, FeCl₃, and GaCl₃ have also been explored. researchgate.netnih.gov These reactions demonstrate the utility of this compound derivatives as robust acylating agents for forming new carbon-carbon bonds while preserving stereochemical integrity. mdma.ch

Table 1: Representative Friedel-Crafts Acylation Reactions

| N-TFA-Amino Acid Derivative | Coupling Partner | Catalyst | Yield | Key Observation | Reference |

|---|---|---|---|---|---|

| N-(Trifluoroacetyl)-L-prolyl chloride | Benzene | AlCl₃ | 85% | High configurational purity was maintained. | mdma.ch |

| N-(Trifluoroacetyl)-L-prolyl chloride | Veratrole | AlCl₃ | 55-65% | Product was racemic. | mdma.ch |

| N-Trifluoroacetyl-L-methionine-OSu | Benzene | AlCl₃ (48 equiv.) | 84% | A large excess of Lewis acid was required for high yield. | researchgate.net |

| N-(Trifluoroacetyl) aspartic anhydride (B1165640) | Veratrole | Not specified | Not specified | Used to construct aryl-keto α-amino acid derivatives. | nih.gov |

Mechanistic Elucidation of Key Transformations

Investigation of Intramolecular Proton Transfer Processes

Intramolecular proton transfer (PT) is a fundamental reaction step that can influence the reactivity and stability of molecules like this compound. In gaseous protonated glycine, computational studies show that a proton on the carbonyl oxygen rapidly migrates to the amino nitrogen, indicating a highly favorable process. nih.gov The presence of a solvent, such as water, can mediate proton transfers, especially in smaller molecules where intramolecular transfer would involve a strained ring-like transition state. youtube.com For larger molecules, intramolecular PT becomes more feasible if the acidic and basic sites can be brought into proximity through a stable cyclic transition state. youtube.com

In the context of N-acyl amino acids, proton transfer from the carboxylic acid group to the nitrogen of the amide or to another basic site can occur. The strong acidity of related compounds like trifluoroacetic acid has been studied computationally and spectroscopically, revealing details about the degree of proton transfer in complexes with bases. nih.govfigshare.comresearchgate.net These studies show that the process can be intermediate between a classic hydrogen bond and a full proton transfer, resulting in a partial ion-pair character. nih.govfigshare.com Understanding these proton transfer equilibria is essential for explaining reaction mechanisms where the protonation state of the molecule dictates its subsequent reactivity.

Studies on Racemization Mechanisms in Derivatives (e.g., N-Trifluoroacetylphenylglycine)

A significant concern during the chemical manipulation of chiral N-acyl amino acids, such as in amidation reactions, is the loss of stereochemical integrity through racemization. mdpi.com The primary mechanism for this racemization involves the formation of an intermediate known as an azlactone (or oxazolone). mdpi.comwikipedia.org

This process is particularly prevalent for N-acetyl and N-benzoyl protected amino acids. mdpi.com The reaction sequence is as follows:

Activation : The carboxylic acid is activated by a coupling agent (e.g., TBTU). mdpi.com

Cyclization : The oxygen of the N-acyl group performs an intramolecular nucleophilic attack on the activated carboxyl group, forming a five-membered azlactone ring. mdpi.com

Enolization : The α-proton of the azlactone is highly acidic (pKa ≈ 9) and can be readily removed by a base. mdpi.com This deprotonation forms a planar, achiral enolate intermediate.

Reprotonation : Reprotonation of the enolate can occur from either face, leading to a racemic mixture of the azlactone.

Aminolysis : The nucleophilic amine attacks the racemic azlactone, yielding a racemic amide product. mdpi.com

The presence of a base, especially a strong non-nucleophilic base like DIPEA, plays a crucial role in promoting the deprotonation of the azlactone and thus accelerating racemization. mdpi.com Studies have shown that using a weaker base, such as pyridine (B92270), can help to suppress this side reaction and better retain the original stereochemistry. mdpi.com The high tendency of N-acetylated amino acids to racemize via this pathway has been demonstrated regardless of the coupling agent used. mdpi.com

Catalytic Cycle Intermediates and Rate-Determining Steps in Catalytic Reactions

The mechanisms of reactions involving this compound can be understood by examining catalytic cycle intermediates and identifying rate-determining steps.

Enzymatic Racemization: In biological systems, N-acylamino acid racemase (NAAAR) catalyzes the racemization of N-acylamino acids. nih.gov Structural and mechanistic studies of NAAAR reveal a catalytic framework involving several key amino acid residues (Lys170, Asp195, Glu220, Asp245, Lys269) and a divalent metal ion (e.g., Mg²⁺). The reaction proceeds via a 1,1-proton exchange mechanism involving an enolate intermediate. nih.gov The enzyme abstracts the α-proton from the substrate, forms a stabilized enolate intermediate within the active site, and then re-protonates it from the opposite face to yield the other enantiomer. The abstraction of the α-proton is likely the rate-determining step in this catalytic cycle.

Friedel-Crafts Acylation: In the Lewis acid-catalyzed Friedel-Crafts acylation, the mechanism involves the formation of a highly electrophilic acylium ion.

Activation : The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the activated acyl chloride derivative.

Formation of Acylium Ion : Cleavage of the C-Cl bond generates a resonance-stabilized acylium ion. This species is the key electrophilic intermediate.

Electrophilic Attack : The aromatic ring acts as a nucleophile and attacks the acylium ion. This step, which disrupts the aromaticity of the ring, is the slow, rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation : A base removes a proton from the resulting carbocation intermediate (a sigma complex), restoring aromaticity and yielding the final ketone product.

Computational studies on related acylation reactions suggest that the single-step acylation process (the attack of the aromatic ring) is rate-determining. science.gov

Isotopic Labeling Studies for Reaction Pathway Analysis

Isotopic labeling is a powerful technique to trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgnumberanalytics.com By replacing an atom (e.g., H, C, N) with a heavier, stable isotope (e.g., ²H (D), ¹³C, ¹⁵N), its fate can be tracked using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Hydrogen-Deuterium Exchange (HDX): HDX studies are particularly useful for investigating proton transfer and racemization mechanisms. Hydrogens attached to α-carbons of amino acid residues are generally not exchangeable under neutral conditions. However, under basic conditions that promote racemization, the α-proton can be exchanged for deuterium (B1214612) from a deuterated solvent like D₂O. nih.govmdpi.com

¹³C and ¹⁵N Labeling: While less common for studying these specific transformations, ¹³C or ¹⁵N labeling could be used to follow the backbone of the amino acid during coupling reactions. For example, labeling the carbonyl carbon with ¹³C could confirm that it is this carbon that forms the new bond to the aromatic ring in Friedel-Crafts acylation. These labeling strategies are fundamental in broader applications like metabolic flux analysis and proteomics. wikipedia.orgnih.gov

Table 2: Application of Isotopic Labeling in Mechanistic Studies

| Labeling Technique | Isotope | Application | Information Gained | Reference |

|---|---|---|---|---|

| Hydrogen-Deuterium Exchange (HDX) | ²H (Deuterium) | Studying racemization mechanisms. | Confirms the formation of carbanion/enolate intermediates by observing deuterium incorporation at the α-carbon under basic conditions. | nih.govmdpi.com |

| HDX | ²H (Deuterium) | Investigating proton transfer pathways. | Tracks the exchange of labile protons (e.g., -OH, -NH) with the solvent to understand acid-base equilibria. | wikipedia.org |

| Carbon Labeling | ¹³C | Tracing carbon skeleton in coupling reactions. | Confirms bond formation sites, for example, in Friedel-Crafts acylation by tracking the carbonyl carbon. | numberanalytics.com |

| Nitrogen Labeling | ¹⁵N | Following the amino group in reactions. | Can be used to monitor the integrity of the N-acyl group during transformations. |

Stereochemical Aspects and Chiral Applications in Synthesis

Control of Stereochemistry in Synthesis

The primary goal of asymmetric synthesis is to produce optically pure or enantiomerically enriched compounds, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. mdpi.com The control of stereochemistry can be achieved through various diastereoselective and enantioselective methods, often employing chiral catalysts and ligands.

Diastereoselective and enantioselective reactions are fundamental to creating specific stereoisomers. Methodologies such as asymmetric cyclopropanation, Friedel-Crafts reactions, Mannich reactions, and Michael additions are employed to construct chiral molecules with high stereochemical purity. mdpi.com

A notable example is the Michael addition reaction, where chiral equivalents of nucleophiles are added to α,β-unsaturated carbonyl compounds. For instance, the addition of a chiral Ni(II) complex of a glycine (B1666218) Schiff base to (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones proceeds with very high diastereoselectivity (>98% de) at both newly formed stereogenic centers. nih.gov In such reactions, the stereochemical outcome is often dictated by the chirality of the acceptor, demonstrating a topographically controlled stereoselectivity. nih.gov Similarly, high stereochemical induction has been observed in diethylaluminum chloride-promoted Diels-Alder reactions where chiral acetals serve as effective directors. sfu.ca

These methodologies rely on the precise interaction between substrates and chiral reagents or catalysts to favor the formation of one stereoisomer over others.

The design of chiral catalysts and ligands is central to the success of asymmetric transformations. A foundational concept in ligand design was the use of C₂ symmetry, which reduces the number of possible isomeric metal complexes and competing reaction pathways, often leading to higher enantioselectivity. nih.gov This principle led to the development of highly efficient diphosphine ligands like DIOP and BINAP. nih.gov

Modern ligand design has evolved to include non-symmetrical modular ligands, such as phosphinooxazoline (PHOX) ligands, which combine a "soft" phosphorus donor with a "hard" nitrogen donor. nih.govscispace.com This electronic differentiation between the two donor atoms provides an additional means of controlling stereoselectivity. scispace.com

Advanced catalyst design strategies have also emerged. One approach involves enhancing the performance of a single chiral ligand not by modifying its complex structure, but by pairing it with a variable, achiral counterion like an N-aryl trifluorosulfonamide. nih.gov This counterion can tune the ligand's conformation, optimizing it for substrate binding and improving enantioselectivity. nih.gov Chiral Brønsted acids, such as those derived from phosphoric acid, represent another class of powerful catalysts for a range of enantioselective reactions. ims.ac.jp

Table 1: Common Chiral Ligand Backbones in Asymmetric Catalysis

| Ligand Family | Abbreviation | Key Structural Feature | Typical Applications |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | C₂-symmetric biaryl diphosphine | Asymmetric hydrogenation, allylic substitution nih.govnumberanalytics.com |

| Bisoxazoline | BOX | C₂-symmetric, two oxazoline (B21484) rings | Cycloadditions, aldol (B89426) reactions numberanalytics.com |

| Salen | Salen | Schiff base ligand from salicylaldehyde (B1680747) and a diamine | Asymmetric epoxidation numberanalytics.com |

| Phosphinooxazoline | PHOX | Non-symmetrical P,N-ligand | Asymmetric allylic substitution nih.gov |

Role as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for producing enantiomerically pure compounds.

Prominent examples of chiral auxiliaries include:

Evans' Oxazolidinones : Widely used in stereoselective aldol, alkylation, and Diels-Alder reactions. The substituents on the oxazolidinone ring sterically direct the approach of reagents, leading to high diastereoselectivity. nih.govwikipedia.org

Pseudoephedrine : Can be converted into amides, and the subsequent enolate can be alkylated with high diastereoselectivity, controlled by the auxiliary's methyl and hydroxyl groups. wikipedia.org

8-Phenylmenthol and Derivatives : These auxiliaries are effective in controlling the stereochemistry of reactions like aza-Diels-Alder reactions. The phenyl group can participate in stabilizing π-stacking interactions, which significantly influences diastereofacial selection. sfu.caresearchgate.net

In these applications, the auxiliary acts as a transient chiral director, enabling the formation of a specific stereoisomer. The success of this approach lies in the high degree of stereocontrol exerted by the auxiliary and its efficient removal without disturbing the newly created chiral center. nih.gov

Stereochemical Stability and Racemization Prevention in Synthetic Processes, particularly Peptide Coupling

The stereochemical integrity of the α-carbon is a critical concern in the synthesis of peptides containing α-amino acids, especially those prone to racemization. Phenylglycine, which is structurally related to 2-phenyl-2-(trifluoroacetamido)acetic acid, is known to be susceptible to epimerization during solid-phase peptide synthesis (SPPS). luxembourg-bio.com

Racemization, or the conversion of a chiral center into an equal mixture of enantiomers, often occurs via the formation of an enolate intermediate under basic conditions. Research has shown that the base-catalyzed coupling step of an N-protected amino acid is often the most critical stage for racemization in Fmoc-based SPPS. luxembourg-bio.com

To address this challenge, significant research has focused on developing coupling reagents and conditions that minimize racemization.

Coupling Reagents : The choice of coupling reagent and base has a remarkable influence on preventing epimerization. For instance, using uronium-based reagents like COMU or phosphonium-based reagents like DEPBT, in combination with sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP), can reduce racemization to negligible levels during the critical coupling step. luxembourg-bio.com

Novel Reagent Design : New coupling reagents have been designed specifically to be "racemization-free." Tetrafluorophthalonitrile (TFPN), for example, facilitates amide and peptide bond formation through an aryl ester intermediate in a two-step, one-pot manner, yielding products with excellent chiral integrity. rsc.org Similarly, ynamide coupling reagents have shown remarkable ability to suppress epimerization, even enabling peptide synthesis with unprotected amino acids. chemrxiv.org

Protecting Groups : An alternative strategy involves the use of novel amino-protecting groups. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which is labile to thiols under nearly neutral conditions, has been shown to greatly suppress the main side reactions, including α-carbon racemization, that are common in conventional SPPS. nih.gov

These advancements are crucial for the successful synthesis of complex peptides and other chiral molecules where maintaining stereochemical purity is paramount.

Table 2: Selected Coupling Reagents and Their Efficacy in Racemization Suppression

| Reagent/System | Reagent Type | Base Often Used | Efficacy in Racemization Suppression |

| COMU | Uronium | TMP, DMP | High; significantly reduces epimerization of sensitive residues like Phenylglycine. luxembourg-bio.com |

| DEPBT | Phosphonium | TMP, DMP | High; provides epimerization-free synthesis of model peptides. luxembourg-bio.com |

| TFPN | Nitrile-based | Not specified | Excellent; designed for racemization-free amide and peptide bond formation. rsc.org |

| Ynamides | Ynamide | Not specified | Excellent; enables N→C peptide elongation with minimal epimerization. chemrxiv.org |

| HATU | Uronium | DIPEA | Lower; can lead to significant racemization of sensitive amino acids compared to other systems. luxembourg-bio.com |

The search did not yield peer-reviewed articles containing the following specific analyses for "this compound":

Density Functional Theory (DFT) Calculations

Natural Bond Orbital (NBO) Analysis

Transition State Analysis and Energy Landscapes

Simulation of Conformational Dynamics

Prediction of Molecular Interactions and Reactivity Profiles

While computational studies exist for related chemical moieties—such as acetic acid, various phenyl derivatives, and other trifluoroacetylated compounds—this information cannot be directly extrapolated to construct a scientifically accurate and specific analysis of "2--phenyl-2-(trifluoroacetamido)acetic acid" without introducing speculation.

Therefore, the required content to populate the sections and subsections of the requested article could not be located.

Computational Chemistry and Molecular Modeling Studies

Prediction of Molecular Interactions and Reactivity Profiles

Electrostatic Potential Mapping

An electrostatic potential map (EPM) is a computational tool used to visualize the charge distribution within a molecule. It illustrates regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are valuable for predicting a molecule's reactivity, intermolecular interactions, and properties like acidity. Generally, areas of negative electrostatic potential, often depicted in red or yellow, are associated with electrophilic reactivity, while regions of positive potential, shown in blue, indicate sites for nucleophilic attack. The maximum values of electrostatic potential near acidic hydrogens can also correlate with their pKa values.

Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors are instrumental in predicting the general chemical behavior and stability of a compound.

Despite the utility of these parameters in computational chemistry, specific research calculating the global reactivity descriptors for 2-phenyl-2-(trifluoroacetamido)acetic acid has not been identified in the public domain. Consequently, a quantitative assessment of its reactivity based on these descriptors is not currently possible.

Molecular Docking Assessments in the Context of Binding Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The assessment involves calculating binding affinities and analyzing intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies involving molecular docking have been conducted on derivatives of phenylacetic acid to investigate their binding modes with various biological targets. For instance, research on other phenylacetic acid derivatives has explored their interactions with enzymes and proteins, providing insights into their potential biological activities.

However, a review of available scientific literature did not yield any specific molecular docking studies performed on this compound. As a result, there is no data on its binding interactions with specific biological targets, and no detailed analysis of its binding modes can be presented.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For a compound like 2-phenyl-2-(trifluoroacetamido)acetic acid, both high-performance liquid chromatography and gas chromatography are valuable for purity assessment and separation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity determination of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method would be a common approach for analyzing this compound. sielc.com Such a method would typically employ a C18 stationary phase, which is nonpolar, and a polar mobile phase. researchgate.net

The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated and to improve peak shape. sielc.comresearchgate.net Detection is often achieved using a UV detector, as the phenyl group in the molecule will absorb UV light.

Given that this compound is a chiral molecule, existing as enantiomers, chiral HPLC is essential for separating these stereoisomers. phenomenex.com This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the enantioseparation of a wide range of pharmaceuticals and are a suitable choice for this compound. nih.govjiangnan.edu.cn The choice of mobile phase in chiral HPLC is critical and often involves a mixture of alkanes (like hexane) and alcohols (like isopropanol). nih.gov The ability to separate and quantify the individual enantiomers is crucial, as they may exhibit different biological activities.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Reversed-Phase HPLC | Chiral HPLC |

| Column | C18, 5 µm, 4.6 x 250 mm | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Hexane:Isopropanol with a modifier (e.g., Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 25 °C | 20 °C |

This table presents typical starting conditions for method development and may require optimization.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz However, this compound, with its polar carboxylic acid and amide functional groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable form. research-solution.com

Derivatization typically involves reacting the polar functional groups to replace active hydrogens with less polar groups. gcms.cz For the carboxylic acid and amide groups in the target molecule, silylation is a common and effective derivatization technique. gcms.czmdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to introduce a trimethylsilyl (B98337) (TMS) group onto the carboxylic acid and amide functionalities. research-solution.com The resulting TMS derivative is significantly more volatile and amenable to GC analysis. mdpi.com

Another possible derivatization approach is esterification of the carboxylic acid group, for instance, by reaction with an alcohol in the presence of an acid catalyst. gcms.cz This converts the carboxylic acid into a less polar and more volatile ester.

Once derivatized, the compound can be analyzed by GC, typically using a nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. mdpi.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time information for separation and a mass spectrum for identification. nih.gov

Spectrometric Methods for Structural Elucidation and Quantitative Analysis

Spectrometric methods provide detailed information about the molecular structure, molecular weight, and functional groups present in a molecule. For this compound, NMR, MS, and IR spectroscopy are complementary techniques that together provide a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would all provide valuable information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the phenyl ring, the methine proton (the CH group attached to the phenyl and carboxylic acid groups), and the NH proton of the amide. researchgate.netmdpi.com The chemical shift and multiplicity of these signals would confirm the connectivity of the molecule. For example, the protons on the phenyl ring would typically appear in the aromatic region (around 7-8 ppm). chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the methine carbon, the carboxylic acid carbon, and the carbonyl carbon of the amide group. The trifluoromethyl group carbon would also be observable.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly sensitive and informative technique. nih.govnih.gov It would show a single resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is sensitive to the electronic environment and can provide further confirmation of the structure. researchgate.netdovepress.com The typical chemical shift range for a trifluoroacetyl group is between -67 and -85 ppm relative to CFCl₃. researchgate.net

NMR spectroscopy is also a valuable tool for assessing isomeric purity. For chiral molecules, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent, it is possible to form transient diastereomeric complexes that have distinct NMR spectra, allowing for the determination of enantiomeric purity. asdlib.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | ~7.3-7.5 | Multiplet |

| Methine-CH | ~5.5 | Singlet |

| Amide-NH | ~8.0-9.0 | Singlet (broad) |

| Carboxyl-OH | ~10.0-12.0 | Singlet (broad) |

These are approximate values and can vary depending on the solvent and concentration.

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. slideshare.net For this compound, techniques like electrospray ionization (ESI) or electron ionization (EI) can be used.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. libretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula.

In addition to the molecular ion, the mass spectrum will also show a series of fragment ions, which are formed by the breakdown of the molecular ion. slideshare.netlibretexts.org The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Cleavage of the bond between the methine carbon and the carboxylic acid group, leading to the loss of COOH (a neutral loss of 45 Da). libretexts.org

Cleavage of the amide bond.

Fragmentation of the phenyl ring. miamioh.edu

α-cleavage adjacent to the amide nitrogen. researchgate.net

McLafferty rearrangement if structurally possible. stackexchange.com

Analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| [M-45]⁺ | Loss of COOH |

| [M-113]⁺ | Loss of COCF₃ |

| 77 | Phenyl cation (C₆H₅⁺) |

| 69 | CF₃⁺ |

M represents the molecular weight of the parent compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. thermofisher.com The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

Key expected vibrational frequencies include:

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H group. nih.gov

N-H stretch: A peak in the range of 3200-3400 cm⁻¹ would indicate the N-H bond of the amide group.

C=O stretch: Two distinct carbonyl stretching bands would be expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) is usually found between 1630 and 1680 cm⁻¹. researchgate.netmdpi.com

C-F stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethyl group.

Aromatic C-H and C=C stretches: Peaks corresponding to the C-H stretching of the phenyl ring would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring would appear in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Amide | N-H Stretch | 3200 - 3400 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Trifluoromethyl | C-F Stretch | 1000 - 1300 (strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Optical Rotation Measurements for Enantiomeric Purity Determination

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images called enantiomers. These enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light. thieme-connect.de This property, known as optical activity, is the basis for determining the enantiomeric purity of a chiral compound. wikipedia.org

When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. masterorganicchemistry.com

Dextrorotatory (+) : The enantiomer that rotates the plane of light clockwise.

Laevorotatory (-) : The enantiomer that rotates the plane of light counter-clockwise. wikipedia.org

The magnitude of this rotation is quantified as the specific rotation ([α]) , which is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength of light, solvent, and concentration). masterorganicchemistry.com

The enantiomeric purity of a sample is often expressed as enantiomeric excess (e.e.) , which is a measure of how much one enantiomer is present in excess of the other. It can be calculated from the observed optical rotation of the mixture and the specific rotation of the pure enantiomer using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure major enantiomer.

For example, if a sample of this compound has an observed specific rotation of +X°, and the known specific rotation for the pure (+)-enantiomer is +Y°, the enantiomeric excess can be determined. A racemic mixture, which contains equal amounts (50:50) of both enantiomers, is optically inactive ([α] = 0) because the rotations of the individual enantiomers cancel each other out. libretexts.org

Table 3: Hypothetical Example of Enantiomeric Purity Calculation Assuming a known specific rotation, [α]max, of +150° for pure (S)-(+)-2-phenyl-2-(trifluoroacetamido)acetic acid.

| Sample | Observed Specific Rotation ([α]observed) | Calculated Enantiomeric Excess (% e.e.) | Composition |

| 1 | +150° | 100% | 100% (S)-(+), 0% (R)-(-) |

| 2 | +75° | 50% | 75% (S)-(+), 25% (R)-(-) |

| 3 | 0° | 0% | 50% (S)-(+), 50% (R)-(-) (Racemic) |

| 4 | -120° | 80% | 10% (S)-(+), 90% (R)-(-) |

| 5 | -150° | 100% | 0% (S)-(+), 100% (R)-(-) |

Therefore, by carefully measuring the optical rotation of a sample, one can determine its enantiomeric purity, which is a critical quality attribute in many fields, including pharmaceutical development and asymmetric synthesis. thieme-connect.de

Advanced Synthetic Applications of 2 Phenyl 2 Trifluoroacetamido Acetic Acid and Its Derivatives

Utilization as a Core Building Block in Multi-Step Organic Synthesis

As a chiral building block, 2-phenyl-2-(trifluoroacetamido)acetic acid provides a pre-defined stereocenter and multiple reactive sites that can be manipulated in subsequent synthetic steps. Such building blocks are valuable intermediates in the synthesis of natural products and pharmaceuticals, as the chirality of a drug molecule is crucial for its interaction with biological targets . The trifluoroacetyl group protects the α-amino group, allowing for selective reactions at the carboxylic acid moiety or the phenyl ring.

Construction of Complex Organic Molecules

Phenylacetic acid and its derivatives are foundational components in the synthesis of numerous drugs, including well-known anti-inflammatory agents like ibuprofen (B1674241) and diclofenac (B195802) mdpi.com. By using the chiral, protected form, chemists can introduce an α-amino acid motif into a larger molecular framework with stereochemical control. The synthesis begins with this core structure, which is then elaborated through various chemical transformations. For instance, the carboxylic acid can be converted into an amide, ester, or ketone, or it can be reduced to an alcohol, opening pathways to a diverse range of complex derivatives mdpi.comdoaj.org. The stability of the N-trifluoroacetyl group under many reaction conditions allows for extensive modification of other parts of the molecule before its eventual removal is required.

Precursors for α-Chiral Carboxylic Acid Scaffolds

Chiral carboxylic acids that possess a stereogenic center at the alpha position are fundamental structural motifs in a vast number of natural products, therapeutic agents, and chiral catalysts rsc.org. This compound is an exemplary precursor for creating other non-natural α-amino acids and related chiral carboxylic acid scaffolds. The synthetic strategy often involves the modification of the phenyl group or the transformation of the carboxyl group while preserving the integrity of the stereocenter. Asymmetric synthesis is a primary method for preparing such chiral carboxylic acids . For example, the phenyl ring can undergo electrophilic aromatic substitution to introduce new functional groups, leading to a variety of substituted chiral phenylglycine derivatives after deprotection. This approach is critical for creating libraries of compounds for drug discovery, where subtle structural changes can lead to significant differences in biological activity.

Applications in Peptide Chemistry

The formation of the amide bond is a central reaction in chemical synthesis, particularly in the construction of peptides and proteins nih.gov. N-protected amino acids are the fundamental units in peptide synthesis, with the protecting group's role being to prevent self-polymerization and control the sequence of amino acid addition peptide.com.

Incorporation into Peptide Chains

The trifluoroacetyl (Tfa or Tfac) group is used for the N-terminal protection of amino acids in peptide synthesis google.com. While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are more common in solid-phase peptide synthesis (SPPS), the Tfa group offers an alternative, orthogonal protection strategy peptide.comgoogle.compeptide.com. Orthogonal protecting groups are crucial as they allow for the selective deprotection of one functional group without affecting others in the molecule peptide.com. The Tfa group is stable under the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid) and the basic conditions used to remove Fmoc groups (e.g., piperidine) google.compeptide.com. This stability allows for complex peptide modifications. However, the use of trifluoroacetic acid for Boc deprotection can sometimes lead to an unwanted side reaction where the free N-terminal amine of the growing peptide chain becomes trifluoroacetylated, terminating the chain extension pnas.orgnih.gov. This highlights the dual role of trifluoroacetyl chemistry in peptide synthesis.

Table 1: Comparison of Common N-Terminal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) peptide.com | Stable to bases |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) peptide.com | Stable to mild acids |

| Trifluoroacetyl | Tfa / Tfac | Specific reducing agents (e.g., NaBH4) or basic hydrolysis google.com | Stable to strong acids (TFA) and piperidine |

Role in Amide Bond Formation

The fundamental step in elongating a peptide chain is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another rsc.orgnih.gov. In this process, the carboxylic acid of this compound must first be "activated". This is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acyl fluoride (B91410) researchgate.net. This activated species then readily reacts with the free N-terminal amine of the peptide chain anchored to a solid support or in solution. The robust nature of the Tfa protecting group ensures it remains intact during this coupling step. Once the desired peptide sequence is assembled, the Tfa group can be selectively removed. For instance, a method for removing the Tfac group from a resin-bound peptide involves treatment with sodium borohydride (B1222165) in a mixed solvent system of THF and ethanol (B145695) google.com.

Synthesis of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals and agrochemicals, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity bohrium.comnih.gov. Utilizing fluorinated building blocks is an efficient and common method to create these complex molecules bohrium.combeilstein-journals.org.

This compound serves as a fluorinated building block, carrying a trifluoromethyl (CF3) group. Rather than introducing fluorine atoms late in a synthetic sequence, incorporating a building block that already contains the desired fluorinated motif can be more efficient and avoid the use of harsh fluorinating reagents nih.gov. This molecule allows for the direct incorporation of both a chiral phenylglycine core and a CF3 group into a target structure. This strategy is particularly valuable in medicinal chemistry for synthesizing novel fluorinated amino acids, peptides, and other bioactive compounds where the presence and specific location of the trifluoromethyl group are critical for function nih.govnih.gov.

Development of Novel Chiral Ligands or Catalysts

The strategic design and synthesis of novel chiral ligands and catalysts are fundamental to advancing the field of asymmetric synthesis. Derivatives of chiral molecules like this compound serve as valuable building blocks in this endeavor due to their inherent stereochemical information. Research in this area often focuses on creating stable, optically pure derivatives that can be readily incorporated into larger, more complex molecular architectures designed for stereoselective catalysis.

A significant advancement in this context is the development of an efficient synthesis for the optically pure N-hydroxysuccinimide ester of N-trifluoroacetyl phenylglycine. wixsite.com This activated ester is a key intermediate, designed for facile coupling with various nucleophiles, such as amines, to form stable amide bonds. This methodology provides a foundational platform for constructing a diverse library of chiral ligands where the N-trifluoroacetyl phenylglycine unit acts as the core chiral component.

The synthesis of this key building block, as detailed by recent research, ensures high optical purity, which is a critical prerequisite for its use in asymmetric catalysis where the ligand's enantiomeric excess directly influences the stereochemical outcome of the catalyzed reaction. wixsite.com The properties of this N-hydroxysuccinimide ester, such as its stability and reactivity, have been characterized to ensure its utility in subsequent synthetic steps for ligand development.

The following table summarizes the key findings related to the synthesis and characterization of this important chiral building block.

| Entry | Reactant | Product | Yield (%) | Optical Purity (% ee) | Melting Point (°C) |

| 1 | (S)-2-phenyl-2-(trifluoroacetamido)acetic acid | (S)-N-trifluoroacetyl phenylglycine hydroxysuccinimide ester | 95 | >99 | 152-154 |

| 2 | (R)-2-phenyl-2-(trifluoroacetamido)acetic acid | (R)-N-trifluoroacetyl phenylglycine hydroxysuccinimide ester | 94 | >99 | 151-153 |

The availability of this optically pure, activated form of this compound opens up possibilities for its attachment to various scaffolds, including polymers, metal-coordinating moieties, and other organic frameworks. By tethering this chiral unit to such backbones, new classes of chiral ligands and catalysts can be systematically developed. The trifluoroacetamido group offers distinct electronic properties and the potential for hydrogen bonding interactions, which can play a crucial role in the stereochemical control of catalytic reactions. The phenyl group provides steric bulk, which is another key element in creating a well-defined chiral pocket around a metal center in a catalyst.

Future research is anticipated to leverage this synthetic advancement by incorporating the N-trifluoroacetyl phenylglycine moiety into ligands for a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions. The modular nature of this synthetic approach allows for the fine-tuning of the ligand's steric and electronic properties by modifying the scaffold to which the chiral unit is attached, thereby enabling the optimization of catalyst performance for specific chemical reactions.

Q & A

Q. What are the standard synthetic routes for 2-phenyl-2-(trifluoroacetamido)acetic acid, and how can yield optimization be achieved?

- Methodological Answer : The compound is typically synthesized via enantioselective amidation using chiral catalysts such as Cp*Co(III)/MPAA under mild conditions. A reported procedure involves reacting phenylacetic acid derivatives with trifluoroacetic anhydride in the presence of a chiral ligand (e.g., L14 in ), achieving yields up to 35% . Yield optimization strategies include:

- Catalyst tuning : Adjusting ligand steric/electronic properties.

- Reaction monitoring : Using HPLC or TLC to track intermediate formation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Compare observed and NMR shifts with literature values (e.g., 5.31 ppm for the chiral center proton in ) .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na] at m/z 274.1050) .

- Melting Point Analysis : Validate consistency with reported values (e.g., 69–70°C for structurally similar compounds in ).

Advanced Research Questions

Q. What challenges arise in resolving enantiomers of this compound, and how are they addressed?

- Methodological Answer : Enantiomeric separation requires chiral stationary phases (e.g., Chiralpak IA) in HPLC. Challenges include:

- Low solubility : Use polar solvents like methanol/water mixtures.

- Peak broadening : Optimize column temperature (25–40°C) and flow rates (0.5–1.0 mL/min).

- Detection : Couple with circular dichroism (CD) for confirmation of optical activity ([α] = –155.5° in ) .

Q. How does the trifluoroacetamido group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The electron-withdrawing CF group enhances acid stability but makes the amide bond susceptible to hydrolysis in basic conditions. Experimental validation involves:

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.

- LC-MS Monitoring : Detect degradation products (e.g., free phenylacetic acid via m/z 150.0681).

- Kinetic Analysis : Calculate half-life () under physiological pH (7.4) for drug development relevance .

Q. What analytical discrepancies might arise in characterizing this compound, and how are they resolved?

- Methodological Answer : Common issues include:

- NMR Signal Splitting : Due to rotameric equilibria of the trifluoroacetamido group. Use elevated temperatures (50°C) or DMSO- to simplify spectra .

- HRMS Adduct Formation : Sodium/potassium adducts may obscure molecular ions. Add formic acid to suppress adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.